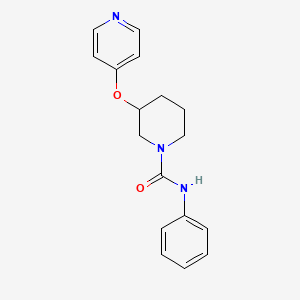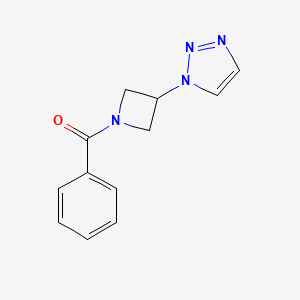
N-phenyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a phenyl group, and a pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The phenyl and pyridine groups are then introduced through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group through amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-phenyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-phenyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and may exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine moiety can have comparable chemical properties and reactivity
Uniqueness
N-phenyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple targets makes it a versatile compound in various research fields .
Properties
IUPAC Name |
N-phenyl-3-pyridin-4-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(19-14-5-2-1-3-6-14)20-12-4-7-16(13-20)22-15-8-10-18-11-9-15/h1-3,5-6,8-11,16H,4,7,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVICWGAEHHYDAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-3-methylpiperazine-1-carboxylate](/img/structure/B6425306.png)
![3-[(3-chloropyridin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B6425319.png)
![2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine](/img/structure/B6425328.png)
![2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-5-fluoropyrimidine](/img/structure/B6425330.png)
![3-(3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-oxopropyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6425338.png)
![5-chloro-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6425347.png)
![3-[(5-chloropyrimidin-2-yl)oxy]-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide](/img/structure/B6425355.png)
![2,4-dimethyl-6-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6425360.png)
![2,4-dimethyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6425361.png)
![4-({1-[4-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyridine](/img/structure/B6425369.png)
![N-({[2,4'-bipyridine]-4-yl}methyl)furan-3-carboxamide](/img/structure/B6425392.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{3-[4-(5-methylpyrimidin-4-yl)piperazine-1-carbonyl]azetidin-1-yl}pyrimidine](/img/structure/B6425401.png)
![5-cyclopropyl-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6425404.png)
